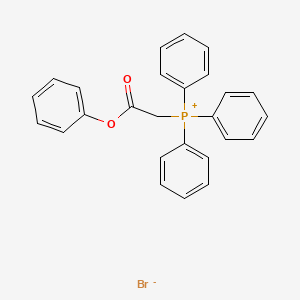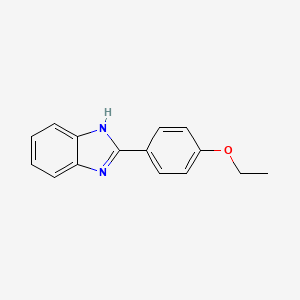
2-(4-ethoxyphenyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The presence of the ethoxyphenyl group at the 2-position of the benzimidazole ring imparts unique chemical and physical properties to this compound. Benzimidazoles are known for their wide range of biological activities and are used in various fields, including medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: o-Phenylenediamine reacts with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-ethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
科学研究应用
2-(4-ethoxyphenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-ethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
2-(4-ethoxyphenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-phenyl-1H-benzimidazole: Lacks the ethoxy group, leading to different chemical and biological properties.
2-(4-methoxyphenyl)-1H-benzimidazole: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and biological activity.
2-(4-chlorophenyl)-1H-benzimidazole: Contains a chlorine atom, leading to different chemical reactivity and potential biological effects.
The presence of the ethoxy group in this compound imparts unique properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, including drug development and material science.
属性
CAS 编号 |
67370-33-6 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-(4-ethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-2-18-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3,(H,16,17) |
InChI 键 |
SQFPPQMOGHWXLU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



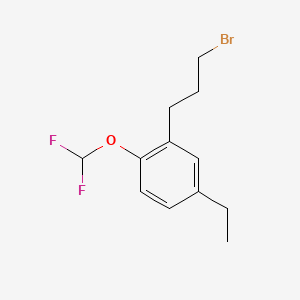
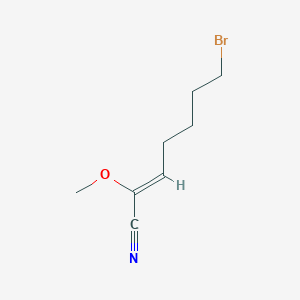
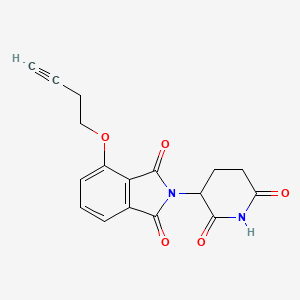
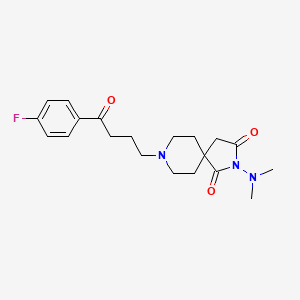
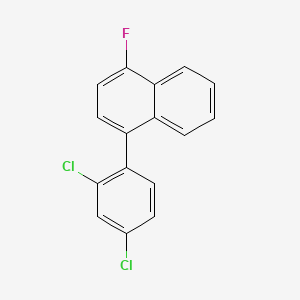

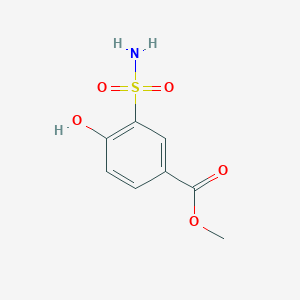


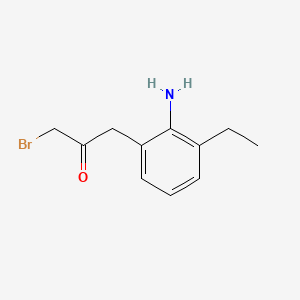
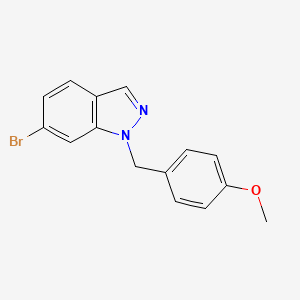
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
